molecular formula C12H13ClF3NO B1584277 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol CAS No. 21928-50-7

4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B1584277
CAS RN: 21928-50-7
M. Wt: 279.68 g/mol
InChI Key: RALRVIPTUXSBPO-UHFFFAOYSA-N
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Patent
US07579474B2

Procedure details

According to Preparation 2: Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate (4.3 g, 11.3 mmol, methylen chloride (30 ml), trifluoroacetic acid (4.5 ml). Yield: 1.4 g. MS m/z (rel. intensity, 70 eV) 279 (M+, 28), 263 (38), 262 (30), 261 (bp), 260 (52).
Name
Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[C:22]([F:25])([F:24])[F:23].FC(F)(F)C(O)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:21])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:4][C:3]=1[C:22]([F:25])([F:23])[F:24]

Inputs

Step One
Name
Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O)C(F)(F)F
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
( 38 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to Preparation 2

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)C1(CCNCC1)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.